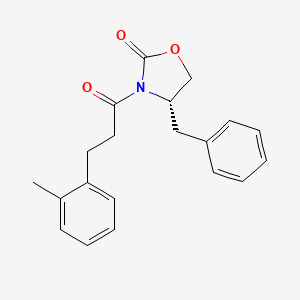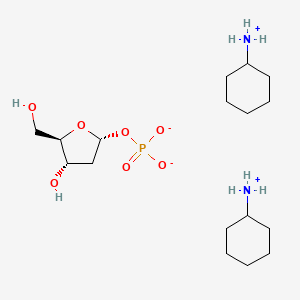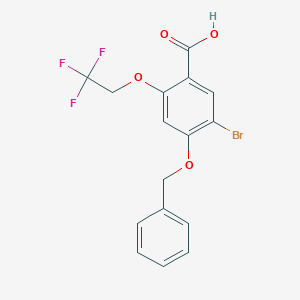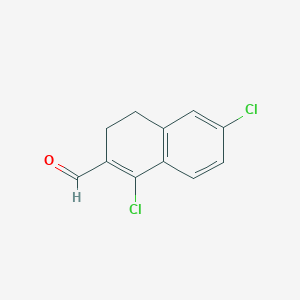
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a benzylating agent and a propanoylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of oxazolidinone derivatives, including this compound, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as adenine, in the presence of a base like triethylamine, has been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new oxazolidinone derivatives with different substituents.
Applications De Recherche Scientifique
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics.
Industry: Used in the synthesis of polymers and other advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-phenyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- (S)-4-(tert-butyl)-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
Uniqueness
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and o-tolyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidinone derivatives .
Propriétés
Formule moléculaire |
C20H21NO3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(4S)-4-benzyl-3-[3-(2-methylphenyl)propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-15-7-5-6-10-17(15)11-12-19(22)21-18(14-24-20(21)23)13-16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |
Clé InChI |
KMVOHTWIEBXBMK-SFHVURJKSA-N |
SMILES isomérique |
CC1=CC=CC=C1CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)


![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)


